5-Bromo-8-fluoroquinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention due to its potential biological activities. This compound features a bromine atom at the fifth position and a fluorine atom at the eighth position of the quinazolinone ring, which contributes to its unique chemical properties and biological activity.
Quinazolinones are heterocyclic compounds that are widely studied for their pharmacological properties. They are classified as nitrogen-containing aromatic compounds and are known for their versatility in medicinal chemistry. The specific compound 5-bromo-8-fluoroquinazolin-4(3H)-one is synthesized through various chemical reactions involving starting materials such as 2-aminobenzamide and halogenated compounds.
The synthesis of 5-bromo-8-fluoroquinazolin-4(3H)-one can be achieved through several methodologies. One common approach involves the reaction of 2-aminobenzamide with bromine and fluorine sources under controlled conditions.
These methods highlight the versatility and efficiency of synthesizing this compound.
5-Bromo-8-fluoroquinazolin-4(3H)-one participates in various chemical reactions due to its reactive halogen substituents:
These reactions are critical for developing derivatives that might exhibit improved pharmacological properties.
The mechanism of action of 5-bromo-8-fluoroquinazolin-4(3H)-one is primarily explored in biological contexts such as antimicrobial and anticancer activities. The proposed mechanisms include:
Quantitative data on its efficacy against specific targets is still under investigation, but preliminary studies suggest promising outcomes .
5-Bromo-8-fluoroquinazolin-4(3H)-one exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's usability in various applications.
5-Bromo-8-fluoroquinazolin-4(3H)-one has several potential applications in scientific research:
The synthesis of 5-Bromo-8-fluoroquinazolin-4(3H)-one relies on sequential halogenation and cyclization strategies. A prominent route involves o-anthranilic acid derivatives as starting materials. In one optimized protocol, ortho-anthranilic acid undergoes cyclization with chloroacetonitrile under acidic conditions to form the quinazolinone core, followed by regioselective bromination and fluorination [2]. This method yields the target compound in 64–77% efficiency after recrystallization, with chloroacetonitrile stoichiometry critical for suppressing dihalogenated byproducts [2] [8].
Alternative routes leverage 6-bromo-5-fluoroquinazolin-4(3H)-one (CAS 2569245-87-8) as a key intermediate, synthesized via cyclocondensation of 2-amino-4-fluoro-5-bromobenzoic acid with formamide. This precursor allows further functionalization at C2 and C3 positions through nucleophilic substitution or metal-catalyzed cross-coupling [6]. For 7-bromo-6-chloroquinazolin-4(3H)-one (CAS 17518-98-8), bromination is achieved using N-bromosuccinimide (NBS) in sulfuric acid at –25°C, demonstrating compatibility with chloro-substituted substrates [8].
Table 1: Key Synthetic Routes to Halogenated Quinazolinones
Intermediate | Reaction Conditions | Yield (%) | Key Challenges | |
---|---|---|---|---|
2-Chloromethyl-3H-quinazolin-4-one | o-Anthranilic acid + chloroacetonitrile (MeOH, 25°C) | 64–88% | Byproduct formation with electron-donating groups | |
5-Bromoisoquinoline | Isoquinoline + NBS (H₂SO₄, –25°C) | 47–49% | Temperature-sensitive regioselectivity | |
6-Bromo-5-fluoroquinazolin-4-one | Cyclocondensation of halogenated anthranilic acid | Not reported | Purification via cold-chain shipping | [6] |
Regioselectivity in quinazolinone halogenation is governed by substrate electronics, temperature control, and catalyst design. Bromination at C5/C8 positions favors electron-rich rings, as demonstrated in the synthesis of 5-bromoisoquinoline, where NBS in H₂SO₄ at –25°C achieves >95% C5-selectivity. Exceeding –22°C promotes dibromination, while substoichiometric NBS (1.1 equiv) minimizes 5,8-dibromide contamination [7]. Fluorination typically precedes bromination due to the strong ortho-directing effect of fluorine, which activates C5 for electrophilic substitution. For example, 5-fluoroquinazolinones undergo bromination at C8 with bromine in acetic acid, leveraging fluorine’s +M effect [7] [10].
Recent advances employ transition-metal catalysis to enhance regiocontrol. Palladium-catalyzed C–H borylation of 8-fluoroquinazolinones, followed by bromination, affords 5-bromo-8-fluoro derivatives with >90% regiopurity. Additionally, iridium-catalyzed dehydrogenative coupling enables direct fluorination using Selectfluor® at C8, bypassing protection/deprotection steps [10].
Table 2: Regioselectivity Modulators in Halogenation
Factor | Effect on Regioselectivity | Example |
---|---|---|
Temperature (–25°C) | Suppresses dibromination | 5-Bromoisoquinoline synthesis [7] |
Fluorine ortho-direction | Activates C5 for electrophilic attack | 8-Fluoro → 5-Bromo-8-fluoro conversion |
Pd/XPhos catalysis | Enables C–H borylation at C5 | 90% regiopurity in bromination [10] |
Solid-phase synthesis accelerates the diversification of 5-bromo-8-fluoroquinazolin-4(3H)-one into targeted libraries. The 2-chloromethylquinazolinone intermediate (synthesized as in Section 1.1) is immobilized on Wang resin via ether linkage, enabling nucleophilic displacement at the chloromethyl group with amines, thiols, or azides [4] [8]. After functionalization, trifluoroacetic acid (TFA) cleaves the resin, releasing 2-substituted derivatives for anticancer screening. This approach generates >50 analogs in 3–5 steps with average yields of 65–82% [4].
Key innovations include on-resin Suzuki-Miyaura coupling for introducing biaryl groups at C6/C7. Using Pd(PPh₃)₄ and arylboronic acids, bromine at C5 is replaced while preserving the C8-fluorine, demonstrating orthogonal reactivity. Computational docking (e.g., Glide SP) prioritizes substituents that enhance hydrophobic contacts with kinase targets, such as 4-cyanostyryl or 3-chlorophenyl-1,2,3-triazolyl groups [4] [8].
Table 3: Combinatorial Modifications and Bioactivity
Position Modified | Reagents Used | Biological Focus | Notable Active Compound |
---|---|---|---|
C2 | Amines, thiols, azides | Anticancer (MCF-7) | 2-(4-Fluorophenylthio) derivative |
C6/C7 | Arylboronic acids (Suzuki coupling) | Antimycobacterial | 6-(4-Chlorophenyl) analog |
N3 | Sulfonyl chlorides, alkyl halides | HIV RNase H inhibition | 3-(3,4-Dihydroxyphenyl) variant [3] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1